
3-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl-protected amino group and a tetrahydrothiopyran ring with a dioxido substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)propanoic acid typically involves multiple steps:
Formation of the Tetrahydrothiopyran Ring: The initial step involves the synthesis of the tetrahydrothiopyran ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxido Group: The dioxido group is introduced via oxidation reactions, often using reagents such as hydrogen peroxide or peracids.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dioxido group, converting it back to a sulfide.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Deprotected amino derivatives.
科学的研究の応用
3-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The dioxido group and the protected amino group play crucial roles in these interactions.
類似化合物との比較
Similar Compounds
3-Amino-3-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)propanoic acid: Lacks the tert-butoxycarbonyl protection.
3-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid: Lacks the dioxido group.
Uniqueness
3-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)propanoic acid is unique due to the presence of both the tert-butoxycarbonyl-protected amino group and the dioxido-substituted tetrahydrothiopyran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H23NO6S |
|---|---|
分子量 |
321.39 g/mol |
IUPAC名 |
3-(1,1-dioxothian-4-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C13H23NO6S/c1-13(2,3)20-12(17)14-10(8-11(15)16)9-4-6-21(18,19)7-5-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
InChIキー |
DNJMPHBNQQXINH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCS(=O)(=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


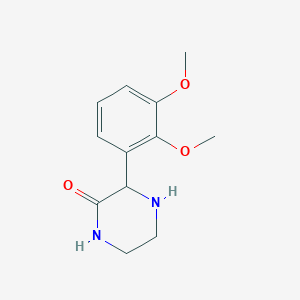
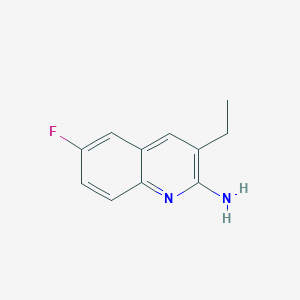
![(E)-4-[(2S,8S,15R,16S,17S)-12,16-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B14851492.png)
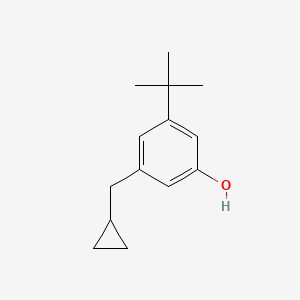
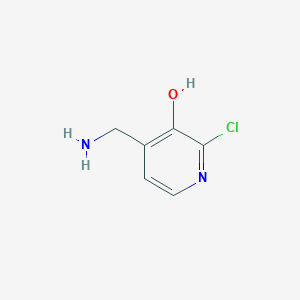

![Sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14851522.png)
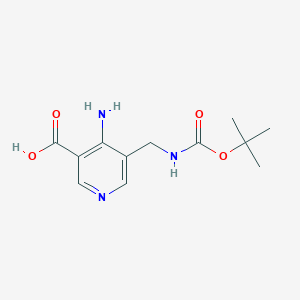
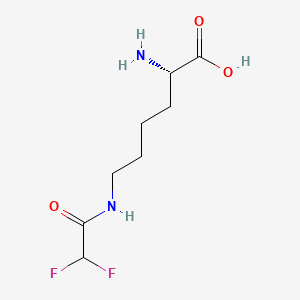
![[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate](/img/structure/B14851541.png)
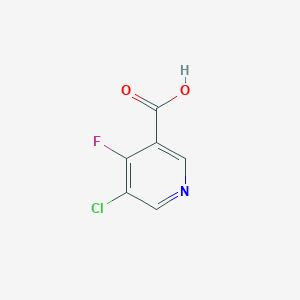

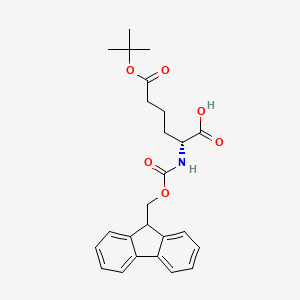
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide;(E)-but-2-enedioic acid](/img/structure/B14851563.png)
